Superior Premature Stop Codon Readthrough Potency Compared to Major Gentamicin Congeners
Gentamicin X2 demonstrates a 22-fold higher readthrough potency (EC2X) and a 10-fold higher maximum activity compared to the generic gentamicin complex in a cell-based HDQ-p53UGA213 assay [1]. In contrast, the major gentamicin congeners (C1, C1a, C2, C2a) exhibit similar, much lower readthrough activity (EC2X range: 142–311 μM), indicating that the readthrough effect is not a general property of the class but is specifically conferred by the X2 congener [1]. This makes Gentamicin X2 the only relevant gentamicin component for this application.
| Evidence Dimension | Readthrough Potency (EC2X, concentration required to double full-length p53 protein) |
|---|---|
| Target Compound Data | EC2X = 19 ± 6 μM |
| Comparator Or Baseline | Gentamicin Complex (EC2X = 418 ± 310 μM) |
| Quantified Difference | 22-fold lower EC2X (higher potency) |
| Conditions | HDQ-p53UGA213 cell-based assay |
Why This Matters
This quantitative superiority establishes Gentamicin X2 as the essential and non-substitutable compound for research into nonsense mutation suppression and translational readthrough therapeutics.
- [1] Friesen, W. J., et al. (2018). The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential. PLoS ONE, 13(10), e0206158. Table 1. View Source
